Journal Name:Environmental Science & Technology Letters
Journal ISSN:2328-8930
IF:10.9
Journal Website:http://pubs.acs.org/journal/estlcu
Year of Origin:0
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:121
Publishing Cycle:
OA or Not:Not
Highly Efficient Pertraction of Tetravalent Neptunium Ions Across a Flat Sheet Supported Liquid Membrane Containing Two Different Aza-Crown Ether-Based Multiple Diglycolamide Ligands
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2023-01-25 , DOI: 10.1080/07366299.2022.2156798
ABSTRACT Pertraction of Np(IV) across a PTFE membrane containing two different aza-crown ether-based multiple diglycolamide (DGA) ligands termed as LI (3 DGA arms) or LII (4 DGA arms) was investigated using nitric acid as feed solution. A few of the studies were also carried out with Pu(IV) for comparison purposes. The kinetics of the extraction of Np(IV) and Pu(IV) was fast at 3 M HNO3 and within 10 min reaches the equilibrium distribution (D) ratio with both ligands. However, the stripping kinetics was slower especially with ligand LII. The extraction and transport studies were carried out using 1.0 × 10−3 M ligand solution in 95% n-dodecane + 5% isodecanol. The transport rates were slower with ligand LII than with LI at higher nitric acid concentrations (>1 M HNO3) and the transport rates decreased with nitric acid concentration with both ligands. The effective diffusion coefficients (Deff) of Np(IV) were estimated using the lag-time method as 6.2 × 10−8 cm2 s−1 (LI) and 4.6 × 10−8 cm2 s−1 (LII). The stability data suggest that the LI containing supported liquid membrane (SLM) is comparatively more stable than that of LII and the transport flux remains the same up to nine days of operation in case of ligand LI.
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Selective Extraction of Cu (II) Using Novel C=O–NOH-Contained Compound-Dodecyl Phenyl Ethyl Hydroxamic Acid and Its Extraction Mechanism
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2023-07-25 , DOI: 10.1080/07366299.2023.2229888
ABSTRACTHerein, a novel C=O–NOH-contained compound was synthesized and used in the extraction and recovery of copper from sulfate solution. Dodecyl phenyl ethyl hydroxamic acid (DPEHA) exhibited high selectivity to Cu(II) over the competing ions, and the separation factors (β) obtained were βCu/Zn = 227.370, βCu/Co = 199.094, βCu/Ni = 188.889, respectively. The separation effect was stronger than that of 2-hydroxy-5-nonyl acetophenone oxime. Meanwhile, extraction capacity of 0.10 g Cu(II) per gram DPEHA was reached, and the extracted Cu(II) can be stripped effectively. The investigation of extraction mechanism revealed that O atoms in C=O and O-H groups of DPEHA operate as active sites, which could powerfully chelate with Cu(II) by forming stable five-membered rings. The high copper extraction efficiency and selectivity associated with a simple synthesis of DPEHA make it to serve as the potential selective Cu(II) extractant, which also provide a novel insight for the research and development of economical Cu(II) extractants.
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Extraction of Ln(III) and An(III) by N,N-di(2-ethylhexyl)- thio-diglycolamic Acid
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2022-02-03 , DOI: 10.1080/07366299.2022.2032938
ABSTRACTThe extraction of Nd(III), Eu(III), Am(III), and Cm(III), trivalent lanthanides and actinides in high level nuclear waste, by the extractant N,N-di(2-ethylhexyl)-thio-diglycolamic acid (HDEHSDGA, HA) is investigated via thermochemical and spectroscopic methods. In this study, HDEHSDGA behaves as a conventional mono-basic cation-exchanging ligand extracting Ln(III) and An(III) from nitrate solutions of pH region. The information obtained from the extraction experiments and the spectroscopic analyses indicate that the primary extracted complex species may be MA3 · 2H2O for these four cations and likely for the other trivalent f-elements. In the extracted complexes, the anionic monomer extractant A− coordinates to the metal ions presumably forming bidentate coordination via the carbonyl oxygen atom and one of the oxygen atoms of the carboxylate; it appears that the thio-ether does not directly participate in the complexation reaction. The results ultimately demonstrate that HDEHSDGA does not exhibit significant selectivity for An(III) over Ln(III), in contrast to results reported in a previous study conducted with unpurified extractant.
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Separation of uranium(VI) and americium(III) by Extraction from Na2CO3–H2O2 solutions using methyltrioctylammonium carbonate in toluene
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2021-08-13 , DOI: 10.1080/07366299.2021.1876993
ABSTRACTLiquid–liquid extraction of carbonate and mixed peroxo-carbonate compounds of U(VI) and Am(III) from Na2CO3 aqueous solutions by methyltrioctylammonium carbonate in toluene has been studied. The main patterns of effect of extractant, Na2CO3, and H2O2 concentration on distribution and separation of U(VI) and Am(III) have been established. Using slope analysis and UV–vis spectroscopy, the compositions of U(VI) and Am(III) extractable compounds are established as (R4N)4[UO2(CO3)3], (R4N)4[UO2(О2)(CO3)2], and (R4N)6[(UO2)2(O2)(CO3)4] for U(VI); R4N[Am(CO3)2] and (R4N)3[Am(CO3)3] for Am(III), where R4N is the quaternary ammonium cation. The obtained data showed high efficiency of the studied carbonate system for extraction of U(VI) and its purification from Am(III). The maximum separation factor of U(VI) and Am(III) was 25.
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Ditopic Extractants to Separate Palladium(II) and Platinum(IV) Chloridometalates via Inner or Outer Sphere Binding
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2023-05-08 , DOI: 10.1080/07366299.2023.2197969
ABSTRACTNew thioetheramide ligands (L, PhS(CH2)nCONRR’) co-extract Pd(II) and Pt(IV) from acidic chloride solutions. The Pd is transferred to a water-immiscible phase as a [Pd(L)2Cl2] complex with thioether groups in the inner sphere whilst Pt is extracted in an outer-sphere assembly, [(LH)2·PtCl6], containing protonated reagent molecules LH+ that charge-balance the chloridoplatinate dianion, [PtCl6]2-. The much higher kinetic and thermodynamic stability of the Pd(II) complex makes it possible to strip the Pt into a weakly acidic aqueous phase before recovering the Pd by back-extraction into aqueous ammonia to form [Pd(NH3)4]Cl2, thereby separating the two elements. An alkyl spacer group with two methylene units between the thioether (S) and amide (C) atoms is a stronger extractant for both metals than those with one or three methylene units. The extractants reject trianionic chloridometalates with higher hydration energies such as [IrCl6]3-. X-ray structures of two [Pd(L)2Cl2] complexes (L, PhSCH2CONH-n-C4H9 or PhS(CH2)2CONH-n-C4H9) have planar coordination with a transarrangement of the thioether groups and geometries very similar to those predicted by DFT calculations. These calculations show that addition of a proton to the proligands L generates a pseudochelate with the added H+ located between the S atom and the carbonyl O atom. In contrast to related ether- and amino-amide extractants, this pseudochelate ring is broken in the [(LH)2.PtCl6] assemblies formed by the thioetheramides and the OH+ and NH units make the close contacts to the PtCl62- ion.
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Low and High LET Degradation Studies of Metal-Loaded Organic Phase Ligands in the ALSEP Process
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2023-04-26 , DOI: 10.1080/07366299.2023.2202224
ABSTRACTOrganic solutions comprising the Actinide Lanthanide Separation Process (ALSEP) solvent consisting of 0.5 M 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (HEH[EHP]) and 0.05 M N,N,N’,N’-tetra(2-ethylhexyl)diglycolamide (T2EHDGA) in n-dodecane were subjected to low LET and high LET irradiation before and after equilibration with an aqueous phase of 3 M HNO3. Degradation dose constants revealed greater ligand degradation due to gamma irradiation than alpha irradiation for both ligands. Furthermore, equilibration with nitric acid did not have a significant impact on ligand degradation for either irradiation source. Identified degradation products were similar for both gamma and alpha irradiation and occurred mostly through the rupture of the N–Ccarbonyl and C–Oether bonds for T2EHDGA and the C–Oether bond in HEH[EHP]. Acid contact appears to alter the degradation pathway by favoring the formation of higher molecular weight recombination products. Mixed T2EHDGA-HEH[EHP]-NO3 complexes were formed with Nd(III) after extraction from 3 M HNO3, and low LET gamma irradiation of the Nd(III) loaded organic solution produced similar degradation products as the organic solution absent of Nd(III). Interestingly, and likely due to the greater radiolytic susceptibility of T2EHDGA than HEH[EHP], a HEH[EHP]-Nd(III) complex appears to form as the T2EHDGA degrades with increasing absorbed dose.
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Selective Separation of 4,4’-Methylenedianiline, Isophoronediamine and 2,4-Toluenediamine from Enzymatic Hydrolysis Solutions of Polyurethane
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2023-04-03 , DOI: 10.1080/07366299.2023.2193229
ABSTRACTThe recycling of plastics such as polyurethane (PU) is a current challenge. The continuously increasing production volume and additionally growing end-of-life streams increase the urgency for solutions. Conventional recycling methods such as mechanical and chemical recycling are only economically and/or ecologically suitable to a limited extent. The three-step approach consisting of enzymatic PU decomposition, separation of amines (4,4’-methylenedianiline (MDA), isophoronediamine (IPDA), 2,4-toluenediamine (TDA)) and fermentation of the residual stream is a promising recycling concept. In this study, extraction methods for the separation of MDA and IPDA from an aqueous solution at neutral pH are developed. In addition, the influence of relevant PU hydrolysate components on the amine extraction is investigated. The results show that MDA can be efficiently separated using solvent extraction of 1-octanol. For IPDA separation, a reactive extraction with oleic acid as reactant is developed. The application of these two extraction methods to TDA shows extraction efficiencies of 52% to 86%. The other PU hydrolysate components adipic acid and selected salts have only a minor influence on the extraction efficiency. The diols ethylene glycol and 1,4-butanediol influence the equilibrium pH of IPDA extraction, raising it to higher values. For MDA, no influence of other PU hydrolysate components on the extraction efficiency can be observed. Since amines can have an inhibitory effect on microorganisms, toxicity experiments were carried out to determine the tolerable residual concentration of amines in the raffinate to avoid fermentation inhibition. Growth experiments with Pseudomonas putida KT240 show that MDA has an inhibitory effect at concentrations near the solubility limit, whereas IPDA does not affect growth.
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Adsorptive Removal of Selenium(IV) from Aqueous Solution by Ferrous Hydroxide Complex-Zero Nickel Composites
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2023-05-31 , DOI: 10.1080/07366299.2023.2218918
ABSTRACTNanoscale ferrous hydroxide complex-zero nickel composites (FHC/Ni0) were fabricated by ball milling method for Se(IV) adsorption from aqueous solution. The effects of pH, solid-liquid ratio, time, temperature, initial concentration of Se(IV) on the adsorption of Se(IV) by FHC/Ni0 were investigated. FHC/Ni0 was characterized by SEM, XPS, XRD, FT-IR, BET and Zeta potential, and the mechanism of removing Se(IV) was analyzed. The results showed that FHC/Ni0 had a good removal effect on Se(IV). When pH was 5.0, the solid-liquid ratio was 0.15 g L−1, the reaction time was 40 min, the maximum adsorption capacity of Se(IV) by FHC/Ni0 could reach 216 mg g−1. The pseudo-second-order kinetic model and Langmuir had a good fit for the Se(IV) adsorption process of FHC/Ni0, indicating that the monolayer and chemical adsorption played a leading role in the adsorption process. XPS analysis further confirmed that the adsorption of Se on FHC/Ni0 was mainly due to the formation of stable complexes with a large number of functional groups containing Fe, Ni and S, meanwhile, the removal of Se(IV) by the material is achieved through a combination of chemical adsorption and reduction reactions. The research results can demonstrate the feasibility of FHC/Ni0 in Se(IV) removal and provide a theoretical basis for the treatment of wastewater containing Se(IV).
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Gamma Radiolysis of Phenyl-Substituted TODGAs: Part II
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2023-07-06 , DOI: 10.1080/07366299.2023.2221290
ABSTRACTThe radiolytic degradation chemistry of three phenylated analogs of N,N,N’,N’-tetraoctyl diglycolamide (TODGA) was investigated: 2-(2-(di-n-octylamino)-2-oxoethoxy)-N,N-di-n-octyl-2-phenylacetamide (PhTODGA), which has a phenyl substituent bound to a central methylene, 2-(2-(di-n-octylamino)-2-oxo-1-phenylethoxy)-N,N-di-n-octylpropanamide (PhMeTODGA), which also contains a methyl substituent bound to the methylene on the other side of the ether moiety, and, 2-(2-N-n-hexyl-N-phenylamino)-2-oxoethoxy)-N-n-hexyl-N-phenylacetamide (DHDPDGA), which has phenyl substituents located on the amide groups instead of the central methylenes. In Part II of this series of papers radiolytic degradation products were identified after separation with liquid chromatography by High Resolution, Accurate-Mass mass spectrometry and collision-induced dissociation. At least twenty-two radiolytic degradation products were identified for PhTODGA, twenty-nine for PhMeTODGA, and over three dozen for DHDPDGA. The suite of radiolytic degradation products of these three investigated ligands was significantly larger than has been reported for previously studied diglycolamides, owing to their asymmetric nature, and to the identification of several new degradation mechanisms, including addition of methyl, hydroxyl, and nitrogen oxide radicals, that have not been previously reported for diglycolamides. Degradation products that contained addition of a NO2 or NO3 group were particularly prevalent for DHDPDGA, likely due to the phenyl side-groups. Several of these newly observed mechanisms do not appear to depend on the presence of the phenyl groups, suggesting these novel mechanisms may apply to other diglycolamides
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Microemulsion as Model to Predict Free Energy of Transfer of Electrolyte in Solvent Extraction
Environmental Science & Technology Letters ( IF 10.9 ) Pub Date: 2021-08-06 , DOI: 10.1080/07366299.2021.1953259
ABSTRACTWe consider here the extraction of metals in the form of salts transferred from an aqueous to a solvent phase. Extraction is triggered by complexation and quenched by the associated necessary reorganization of the structured solvent phase. The extraction of ions changes the relative fraction of extractant molecules that is not part of the highly curved surfactant monolayer and is dispersed molecularly in the oil, and also the polar volume fraction including co-extracted water. The free energy and corresponding microstructures of the water-poor microemulsions are modelled in the frame of the Gaussian random fields (GRF) model. The curvature frustration energy significantly contributes to the free energy of extraction. A typical example of predicted isotherm using the GRF model is compared to the classically considered supramolecular complex formation, together with a minimal Langmuir model and an explicit monomer-to-film equilibrium of amphiphilic extractant. The corresponding small-angle scattering spectra and morphology changes are shown. One implication is that selectivity between a hydrated and a non-hydrated species is concentration dependent and cannot be considered as a constant as a function of the extractant concentration.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
环境科学与生态学1区 ENGINEERING, ENVIRONMENTAL 工程:环境2区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.70 0 Science Citation Index Expanded Not
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